Methyl (1R,4S)-1-(3-Bromopropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate
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Overview
Description
Methyl (1R,4S)-1-(3-Bromopropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentene ring substituted with a bromopropyl group and a dimethyl-pyrrolyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,4S)-1-(3-Bromopropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate typically involves multiple steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Bromopropyl Group: The bromopropyl group can be introduced via a nucleophilic substitution reaction using a suitable brominating agent.
Attachment of the Dimethyl-Pyrrolyl Group: The dimethyl-pyrrolyl group can be attached through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the bromopropyl group, converting it to a propyl group.
Substitution: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce azido or cyano derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,4S)-1-(3-Chloropropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate
- Methyl (1R,4S)-1-(3-Fluoropropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate
Uniqueness
Methyl (1R,4S)-1-(3-Bromopropyl)-4-(2,5-dimethyl-1-pyrrolyl)-2-cyclopentenecarboxylate is unique due to the presence of the bromopropyl group, which can undergo specific chemical reactions not possible with other halogenated derivatives. This uniqueness can be leveraged in various synthetic and research applications.
Properties
Molecular Formula |
C16H22BrNO2 |
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Molecular Weight |
340.25 g/mol |
IUPAC Name |
methyl 1-(3-bromopropyl)-4-(2,5-dimethylpyrrol-1-yl)cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-12-5-6-13(2)18(12)14-7-9-16(11-14,8-4-10-17)15(19)20-3/h5-7,9,14H,4,8,10-11H2,1-3H3 |
InChI Key |
GFHIWCAHJBRACU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2CC(C=C2)(CCCBr)C(=O)OC)C |
Origin of Product |
United States |
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